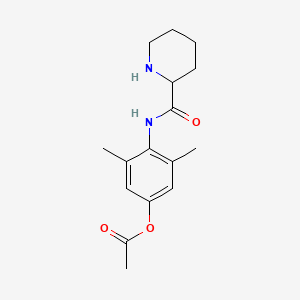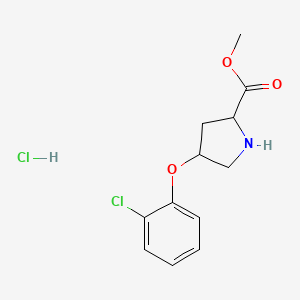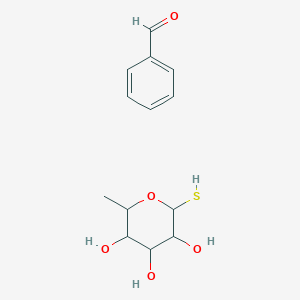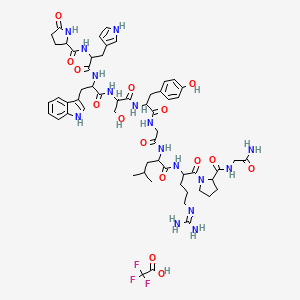
4-Azepan-1-yl-cyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azepan-1-yl-cyclohexylamine is a chemical compound that features a cyclohexylamine structure with an azepane ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azepan-1-yl-cyclohexylamine typically involves the reaction of cyclohexylamine with azepane under specific conditions. One common method includes the use of a condensation reaction where cyclohexylamine is reacted with azepane in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Azepan-1-yl-cyclohexylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or ketones under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone oxime, while reduction can produce various amine derivatives .
Scientific Research Applications
4-Azepan-1-yl-cyclohexylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism by which 4-Azepan-1-yl-cyclohexylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application, but generally, the compound’s structure allows it to interact with and modulate the activity of these targets .
Comparison with Similar Compounds
Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a penetration enhancer in transdermal drug delivery.
4-(Azepan-1-yl)benzaldehyde: Used in various chemical syntheses and research applications
Uniqueness: 4-Azepan-1-yl-cyclohexylamine is unique due to its specific combination of the cyclohexylamine and azepane structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
4-(azepan-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H24N2/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h11-12H,1-10,13H2 |
InChI Key |
DFNBBVSDYNTQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)


![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)



